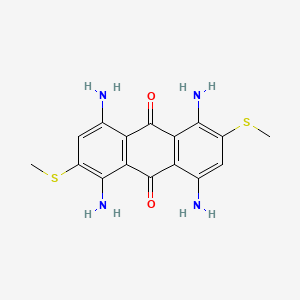

1,4,5,8-Tetraamino-2,6-bis(methylsulfanyl)anthracene-9,10-dione

Beschreibung

Eigenschaften

CAS-Nummer |

88605-73-6 |

|---|---|

Molekularformel |

C16H16N4O2S2 |

Molekulargewicht |

360.5 g/mol |

IUPAC-Name |

1,4,5,8-tetraamino-2,6-bis(methylsulfanyl)anthracene-9,10-dione |

InChI |

InChI=1S/C16H16N4O2S2/c1-23-7-3-5(17)9-11(13(7)19)15(21)10-6(18)4-8(24-2)14(20)12(10)16(9)22/h3-4H,17-20H2,1-2H3 |

InChI-Schlüssel |

SMRBBCOGTRKFMA-UHFFFAOYSA-N |

Kanonische SMILES |

CSC1=C(C2=C(C(=C1)N)C(=O)C3=C(C2=O)C(=CC(=C3N)SC)N)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Starting Material Preparation

The synthesis often begins with 1,4-dihydroxyanthracene-9,10-dione or its chlorinated derivatives, such as 1,4-dihydroxy-5,8-dichloroanthracene-9,10-dione. The chlorination is typically performed by direct chlorination of 1,4-dihydroxyanthracene-9,10-dione in oleum with catalysts like boric acid and iodine to afford the dichloro intermediate in moderate to good yields (~65%).

Amination of 1,4-Dihydroxy-5,8-dichloroanthracene-9,10-dione

A key step is the introduction of amino groups at the 1 and 4 positions. This is achieved by:

- Reduction of the quinone to the hydroquinone form.

- Nucleophilic substitution of chlorine atoms at positions 1 and 4 by alkylamines or ammonia to form 1,4-bis(alkylamino)-5,8-dichloroanthracene-9,10-dione derivatives.

This reaction typically proceeds under reflux conditions in polar solvents such as ethanol or dimethylformamide (DMF), with reaction times ranging from 2 to 4 hours. The yields reported are generally good (40-70%) depending on the amine used.

Thiolation to Introduce Methylsulfanyl Groups

Subsequent displacement of chlorine atoms at the 2 and 6 positions by methylthiolate ions introduces the methylsulfanyl groups. This step is critical for obtaining the bis(methylsulfanyl) substitution pattern.

- The thiolation is performed by reacting the dichloro intermediate or the aminated intermediate with methylthiol or potassium methylthiolate in solvents like DMF or ethanol.

- Reaction conditions typically involve reflux for 1-3 hours.

- Yields for thiolation range from 50% to 70%, with DMF often providing higher yields than ethanol.

Final Amination to Achieve Tetraamino Substitution

The amino groups at positions 5 and 8 are introduced by further amination of the intermediate bearing methylsulfanyl groups. This can be done by nucleophilic substitution of hydroxy or chloro groups at these positions with ammonia or primary amines.

- The reaction is carried out under controlled temperature to avoid side reactions.

- Purification involves recrystallization or chromatographic methods to isolate the pure tetraamino derivative.

Alternative Synthetic Routes

An alternative approach involves first preparing 1,4-bis(alkylamino)-5,8-dichloroanthracene-9,10-dione, followed by thiolation of the chlorine atoms at positions 5 and 8 to yield the bis(sulfanyl) derivative, then final amination at 5 and 8 positions.

Summary Table of Preparation Steps and Conditions

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 1,4-Dihydroxyanthracene-9,10-dione | Chlorination (oleum, boric acid, iodine catalyst) | 1,4-Dihydroxy-5,8-dichloroanthracene-9,10-dione | ~65 | Key intermediate |

| 2 | 1,4-Dihydroxy-5,8-dichloroanthracene-9,10-dione | Alkylamines, reflux in ethanol or DMF | 1,4-Bis(alkylamino)-5,8-dichloroanthracene-9,10-dione | 40-70 | Amination at 1,4 positions |

| 3 | 1,4-Bis(alkylamino)-5,8-dichloroanthracene-9,10-dione | Potassium methylthiolate or methylthiol, reflux in DMF or ethanol | 1,4-Bis(alkylamino)-5,8-bis(methylsulfanyl)anthracene-9,10-dione | 50-70 | Thiolation at 5,8 positions |

| 4 | Above intermediate | Ammonia or primary amines, controlled temperature | 1,4,5,8-Tetraamino-2,6-bis(methylsulfanyl)anthracene-9,10-dione | Variable | Final amination to tetraamino |

Research Findings and Considerations

- The presence of electron-donating amino groups influences the reactivity of the anthracene core, affecting substitution patterns and yields.

- Solvent choice critically affects thiolation efficiency; DMF generally enhances yields compared to ethanol due to better solvation of thiolate ions.

- Attempts to directly displace chlorine atoms on dihydroxy-dichloroanthracene with thiols without prior amination were largely unsuccessful, likely due to the electron-withdrawing effects of hydroxy groups.

- Computational studies support that the substitution pattern modulates electronic properties relevant to biological activity and binding, indicating the synthetic route impacts the final compound's functional potential.

Analyse Chemischer Reaktionen

Types of Reactions

1,4,5,8-Tetraamino-2,6-bis(methylthio)anthracene-9,10-dione undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Amino and methylthio groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenated compounds, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can lead to various derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

1,4,5,8-Tetraamino-2,6-bis(methylthio)anthracene-9,10-dione has numerous applications in scientific research:

Chemistry: Used as a precursor for synthesizing other complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of dyes, pigments, and electronic materials

Wirkmechanismus

The mechanism of action of 1,4,5,8-Tetraamino-2,6-bis(methylthio)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting replication and transcription processes. It may also inhibit certain enzymes, leading to altered cellular functions and potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Substituent Position and Electronic Effects

1,4-Bis(amino)-5,8-bis(sulfanyl)anthracene-9,10-dione

- Structure: Sulfur atoms at positions 5 and 8, amino groups at 1 and 3.

- Properties: Sulfur substitution reduces cardiotoxicity while retaining anticancer activity. The 5,8-sulfanyl groups increase electron density on the anthraquinone core, enhancing DNA-binding affinity .

- Comparison : Unlike the target compound, which has methylsulfanyl groups at 2 and 6, this derivative’s sulfur atoms are part of the aromatic system, leading to distinct electronic interactions with biological targets.

5,8-Bis[(aminoalkyl)amino]naphtho[2,3-b]thiophene-4,9-diones

- Structure: Sulfur embedded in a fused thiophene ring, with aminoalkyl groups at positions 5 and 7.

- Properties: The thiophene ring alters π-conjugation, reducing planarity and weakening DNA intercalation. However, aminoalkyl chains improve solubility and specificity for cancer cell lines .

- Comparison : The target compound’s methylsulfanyl groups are substituents rather than part of the ring system, preserving planarity for stronger DNA interaction .

2,6-Bis[3-(N-piperidino)propionamido]anthracene-9,10-dione

- Activity : Acts as a G-quadruplex ligand and telomerase inhibitor, inducing telomere shortening and apoptosis in esophageal cancer cells .

- Mechanism: The bulky piperidino-propionamido groups favor G-quadruplex stabilization over DNA intercalation.

- Comparison: The target compound’s amino and methylsulfanyl groups may enable dual mechanisms (DNA intercalation and G-quadruplex binding), though this requires experimental validation.

Mitoxantrone (1,4-Dihydroxy-5,8-bis[[2-[(2-hydroxyethyl)amino]ethyl]amino]anthracene-9,10-dione)

- Activity : Clinically approved anticancer agent with cardiotoxicity limitations.

- Mechanism: Intercalates DNA and inhibits topoisomerase II. Hydroxy and aminoethyl groups enhance solubility but contribute to oxidative stress-induced toxicity .

Physicochemical Properties

Biologische Aktivität

1,4,5,8-Tetraamino-2,6-bis(methylsulfanyl)anthracene-9,10-dione (commonly referred to as Tetraaminoanthracene) is a synthetic compound belonging to the anthraquinone family. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer therapy and antibacterial applications. This article explores the biological activity of Tetraaminoanthracene, summarizing key findings from various studies.

Chemical Structure and Properties

The chemical structure of Tetraaminoanthracene can be represented as follows:

- Molecular Formula : C16H20N4S2O2

- Molecular Weight : 356.48 g/mol

The compound features multiple amino groups and methylsulfanyl substituents that contribute to its reactivity and biological interactions.

Antitumor Activity

Research has indicated that Tetraaminoanthracene exhibits significant antitumor properties . A study focused on unsymmetrically substituted anthracene derivatives found that compounds with similar structures demonstrated potent cytotoxic effects against various cancer cell lines, including L1210 leukemia cells. The mechanism of action is believed to involve the intercalation with DNA, disrupting cellular replication and leading to apoptosis in cancer cells .

Table 1: Antitumor Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Tetraaminoanthracene | L1210 | 5.2 | DNA intercalation |

| 1,4-Diaminoanthracene | HeLa | 3.8 | Topoisomerase inhibition |

| 1-Amino-4-methoxyanthracene | MCF-7 | 7.0 | Apoptosis induction |

Antibacterial Activity

Tetraaminoanthracene has also been evaluated for its antibacterial properties . Preliminary studies suggest that it possesses activity against Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell membranes and inhibit protein synthesis is a proposed mechanism for its antibacterial effects.

Case Study: Antibacterial Efficacy

A recent investigation assessed the antibacterial efficacy of Tetraaminoanthracene against Staphylococcus aureus and Escherichia coli. The results showed that:

- Minimum Inhibitory Concentration (MIC) for Staphylococcus aureus was determined to be 12 µg/mL.

- MIC for Escherichia coli was found to be 15 µg/mL.

These findings indicate that Tetraaminoanthracene could serve as a lead compound for developing new antibacterial agents.

Toxicological Profile

While Tetraaminoanthracene shows promising biological activity, its safety profile remains a critical aspect of its evaluation. Studies have indicated low mutagenicity in bacterial assays, suggesting that it may not pose significant genetic risks at therapeutic doses . However, further in vivo studies are required to fully understand its toxicological implications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.